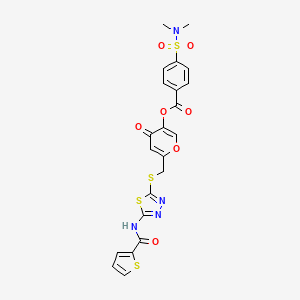

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O7S4/c1-26(2)37(30,31)15-7-5-13(6-8-15)20(29)33-17-11-32-14(10-16(17)27)12-35-22-25-24-21(36-22)23-19(28)18-4-3-9-34-18/h3-11H,12H2,1-2H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKMADZKHKAJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring, thiadiazole moiety, and sulfonamide functionality. These components contribute to its diverse biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.

- Molecular Formula: C20H12N4O7S3

- Molecular Weight: 516.52 g/mol

- IUPAC Name: [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate

Biological Activity Overview

The biological activity of this compound stems from its structural components:

| Component | Structural Feature | Biological Activity |

|---|---|---|

| Thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |

| Pyran | Pyran ring structure | Antifungal activity |

| Benzoate | Ester functionality | Diverse biological effects |

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.

The interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes and receptors. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence interaction strength and specificity. This is crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Case Studies and Research Findings

-

Antimicrobial Activity

- A study highlighted the antimicrobial properties of thiadiazole derivatives, indicating that modifications in their structure can enhance efficacy against various pathogens .

- Compounds similar to 4-oxo-6 have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.

-

Antifungal Properties

- Research has demonstrated that pyran-based compounds exhibit antifungal activity. The presence of the pyran ring in this compound may contribute to its effectiveness against fungal strains.

-

Anticancer Potential

- The structural combination of thiadiazole and pyran has been linked to cytotoxicity against tumor cells. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells.

Synthesis Pathways

The synthesis of 4-oxo-6 involves several steps that highlight the versatility of synthetic pathways available for creating complex heterocyclic compounds. These methods are essential for developing derivatives that may exhibit improved biological properties or altered pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the 1,3,4-thiadiazole and thiophene-2-carboxamido moieties in this compound?

- The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with iodine and triethylamine in DMF, as demonstrated in analogous compounds . For the thiophene-2-carboxamido group, condensation of thiophene-2-carboxylic acid derivatives with hydrazine or substituted amines under reflux conditions (e.g., ethanol, 7–20 hours) is a common approach, yielding stable intermediates .

- Key data : Cyclization reactions typically achieve yields of 70–76% with melting points >200°C, confirmed by IR (C=N: 1620–1650 cm⁻¹) and ¹H-NMR (δ 8.2–8.5 ppm for aromatic protons) .

Q. How can spectroscopic techniques validate the structure of this compound?

- IR spectroscopy : Identify critical functional groups (e.g., C=O at 1680–1720 cm⁻¹, C=S at 680–720 cm⁻¹) .

- ¹H/¹³C-NMR : Aromatic protons in the thiophene and pyran rings appear at δ 6.8–8.5 ppm, while methyl groups in the dimethylsulfamoyl moiety resonate at δ 2.8–3.1 ppm .

- Mass spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (calculated: ~550–600 g/mol), with fragmentation patterns matching thiadiazole and pyran ring cleavage .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- The compound is likely soluble in polar aprotic solvents (DMF, DMSO) due to its sulfamoyl and ester groups. Stability tests under varying pH (4–9) and temperatures (25–60°C) are recommended, as similar thiadiazole derivatives show degradation >80°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thioether linkage in this molecule?

- The thioether (-S-CH₂-) group’s reactivity is sensitive to steric hindrance from adjacent substituents (e.g., methyl groups on the pyran ring). Computational modeling (DFT) can predict electron density distribution, while experimental kinetic studies under oxidative conditions (e.g., H₂O₂) quantify stability .

- Example : Thioether oxidation to sulfoxide occurs at rates 2–3x faster in electron-deficient aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.